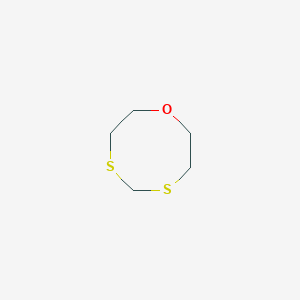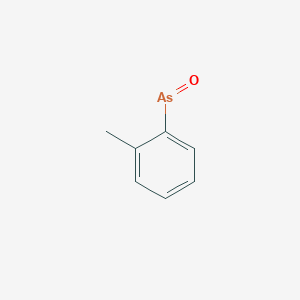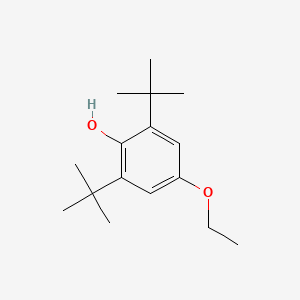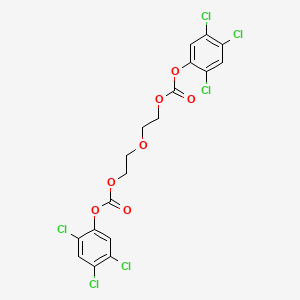
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate is a chemical compound with the molecular formula C16H10Cl6O5 It is known for its unique structure, which includes two trichlorophenyl groups connected by an oxydiethane bridge and biscarbonate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate typically involves the reaction of 2,4,5-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then reacts with oxydiethane to form the final product. The reaction conditions usually require a dry solvent like toluene and are carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5330-24-5 |
|---|---|
Molekularformel |
C18H12Cl6O7 |
Molekulargewicht |
553.0 g/mol |
IUPAC-Name |
2-[2-(2,4,5-trichlorophenoxy)carbonyloxyethoxy]ethyl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C18H12Cl6O7/c19-9-5-13(23)15(7-11(9)21)30-17(25)28-3-1-27-2-4-29-18(26)31-16-8-12(22)10(20)6-14(16)24/h5-8H,1-4H2 |
InChI-Schlüssel |
AMCZFOLGVULOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)OCCOCCOC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


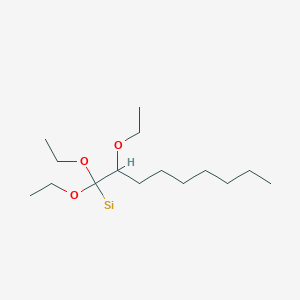
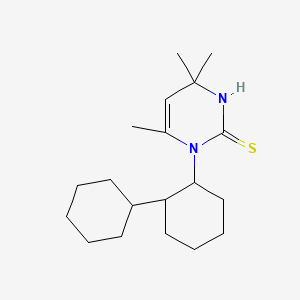

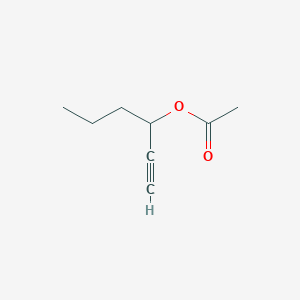
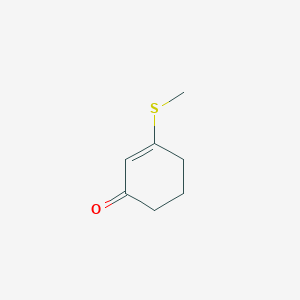
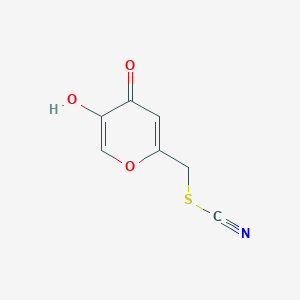
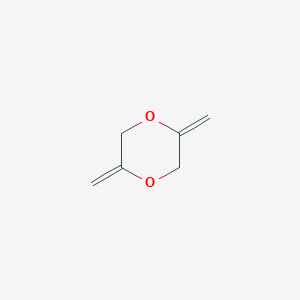
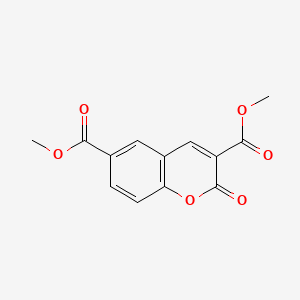
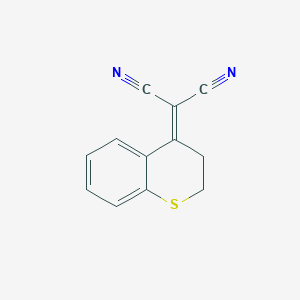
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
